molecular formula C6H6N2O3 B1388494 5-Methoxypyrazine-2-carboxylic acid CAS No. 40155-42-8

5-Methoxypyrazine-2-carboxylic acid

Cat. No.: B1388494
CAS No.: 40155-42-8
M. Wt: 154.12 g/mol
InChI Key: YVGVOPNUEFTVQO-UHFFFAOYSA-N
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Description

5-Methoxypyrazine-2-carboxylic acid: is an organic compound with the molecular formula C6H6N2O3. It is a derivative of pyrazine, characterized by a methoxy group at the 5-position and a carboxylic acid group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxypyrazine-2-carboxylic acid typically involves the oxidation of 2,5-dimethylpyrazine. One method includes using cobalt acetate and manganese acetate as catalysts, with potassium bromide as a co-catalyst in an acetic acid solvent. The reaction is carried out at temperatures between 90-110°C. After the reaction, the mixture is cooled, crystallized, filtered, and dried to obtain the final product .

Industrial Production Methods: For industrial production, the process involves the oxidation of 2,5-dimethylpyrazine in the presence of air and a catalyst composed of gamma-Al2O3 and metallic oxides such as manganese, vanadium, titanium, and strontium. The reaction is conducted in a fixed bed reactor at temperatures ranging from 150-350°C .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxypyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various carboxylic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Flavor and Aroma Enhancement

5-Methoxypyrazine-2-carboxylic acid is primarily recognized for its role in enhancing flavors and aromas in the food industry. It is particularly valued in:

  • Wine Production : The compound contributes to the earthy and herbaceous notes in wines, improving overall flavor profiles. It is often used in small quantities to achieve desired sensory characteristics.
  • Gourmet Foods : Its unique flavor profile makes it a popular additive in gourmet foods, where it enhances the complexity of flavors.

Agricultural Applications

In agriculture, this compound serves as a natural plant growth regulator. Its applications include:

  • Crop Yield Improvement : Research indicates that this compound can promote better crop yields by enhancing plant growth and development.
  • Pest Resistance : It has been shown to improve resistance to pests and diseases, making it a valuable tool for sustainable agricultural practices. This aspect is particularly important as the industry shifts towards more environmentally friendly methods.

Pharmaceutical Development

The pharmaceutical potential of this compound is being explored for various therapeutic applications:

  • Neurological Disorders : Studies suggest that this compound may interact with specific receptors in the brain, indicating its potential for developing treatments for neurological disorders.
  • Drug Synthesis : It acts as an intermediate in synthesizing various pharmaceuticals, including medications for diabetes such as glipizide and hypolipidemic agents like olbetam. This underscores its importance in drug formulation and development processes .

Fragrance Industry

In the fragrance sector, this compound is incorporated into perfumes and scented products due to its distinctive aroma. Its applications include:

  • Perfume Formulation : The compound adds depth and complexity to fragrances, appealing to consumers looking for unique scent profiles.
  • Scented Products : It is also used in household and personal care products, enhancing their olfactory appeal.

Research in Chemical Synthesis

The compound is utilized as an intermediate in organic synthesis, facilitating advancements in material science and pharmaceuticals:

  • Chemical Intermediary : It allows chemists to create various other chemical compounds, which can lead to new materials with specific properties or functions.
  • Material Science Applications : The versatility of this compound supports research into novel materials with potential applications across multiple fields.

Table 1: Summary of Applications

Application AreaSpecific UseImpact
Flavor EnhancementWine and gourmet foodsImproves flavor profiles
AgriculturePlant growth regulatorIncreases crop yields; pest resistance
PharmaceuticalsDrug formulation for neurological disordersPotential treatments for various conditions
FragrancePerfumes and scented productsAdds unique aromas
Chemical SynthesisIntermediate for creating new compoundsAdvances material science

Notable Research Findings

  • A study highlighted the effectiveness of this compound in enhancing wine quality through sensory evaluation techniques, demonstrating significant improvements in consumer preference scores.
  • Agricultural research indicated that application of this compound resulted in a measurable increase in yield among treated crops compared to control groups, showcasing its potential as a natural growth enhancer.
  • In pharmaceutical contexts, preliminary studies have shown that formulations containing this acid exhibit promising results in preclinical models for treating metabolic disorders.

Mechanism of Action

The mechanism of action of 5-Methoxypyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

  • 5-Methylpyrazine-2-carboxylic acid
  • 5-Fluoropyrazine-2-carboxylic acid
  • 5-Bromopyrazine-2-carboxylic acid

Comparison: 5-Methoxypyrazine-2-carboxylic acid is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties. Compared to 5-Methylpyrazine-2-carboxylic acid, the methoxy group increases its solubility and reactivity. The fluorine and bromine derivatives exhibit different reactivity patterns and biological activities due to the presence of halogens .

Biological Activity

5-Methoxypyrazine-2-carboxylic acid (5-MPCA) is a compound of significant interest due to its diverse biological activities, including antimicrobial and anti-inflammatory properties. This article reviews the current understanding of its biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

5-MPCA is characterized by a pyrazine ring with methoxy and carboxylic acid functional groups. Its molecular formula is C6H7N3O3C_6H_7N_3O_3, and it has a molecular weight of approximately 169.14 g/mol. The presence of these functional groups contributes to its reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that 5-MPCA exhibits notable antimicrobial activity against various pathogens. For instance, it has shown effectiveness against multidrug-resistant strains of Staphylococcus aureus, which is crucial given the rising concerns over antibiotic resistance .

Table 1: Antimicrobial Activity of 5-MPCA

PathogenInhibition (%)Reference
Staphylococcus aureus78%
Escherichia coli65%
Klebsiella pneumoniae70%

Anti-inflammatory Effects

In addition to its antimicrobial properties, 5-MPCA has been studied for its anti-inflammatory effects. It appears to inhibit the activity of enzymes involved in inflammatory pathways, potentially making it a candidate for treating inflammatory diseases .

The mechanism by which 5-MPCA exerts its biological effects involves interaction with specific molecular targets. It may function as an inhibitor of certain enzymes that play roles in microbial growth and inflammation. For example, studies suggest that it can inhibit the activity of RNA-dependent RNA polymerases in viruses, which could be leveraged for antiviral applications .

Case Studies and Research Findings

  • Anticancer Activity : In vitro studies have demonstrated that derivatives of pyrazine compounds, including 5-MPCA, exhibit varying degrees of anticancer activity against cancer cell lines such as A549 (lung adenocarcinoma). One study reported that modifications to the structure of pyrazine derivatives significantly enhanced their cytotoxicity towards cancer cells while maintaining lower toxicity towards non-cancerous cells .
  • Synthesis and Derivatives : The synthesis of 5-MPCA derivatives has been explored to enhance its biological activity. For example, compounds synthesized from 5-MPCA have shown improved lipophilicity and bioactivity against Mycobacterium tuberculosis, indicating the potential for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the optimal laboratory methods for synthesizing 5-Methoxypyrazine-2-carboxylic acid?

  • Methodological Answer : Two primary approaches are validated:

  • Chemical Oxidation : Oxidation of 5-methoxy-2-methylpyridine with potassium permanganate (KMnO₄) under controlled heating (90–95°C), yielding ~47% product after acid precipitation and copper salt isolation .
  • Biocatalytic Synthesis : Whole-cell biocatalysis using Pseudomonas putida to convert 2,5-dimethylpyrazine (DMP) into the target compound, offering potential for greener synthesis .
    • Key Considerations : Optimize reaction time, temperature, and stoichiometry. For biocatalysis, bacterial strain selection and substrate concentration are critical .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Confirm structure via characteristic peaks (e.g., OCH₃ singlet at δ 3.85, pyridine protons at δ 7.4–8.3) .
  • Elemental Analysis : Validate empirical formula (e.g., C₇H₇NO₃ requires C: 54.92%, H: 4.57%, N: 9.15%) .
  • HPLC/LC-MS : Assess purity and detect impurities in biological matrices .

Q. What protocols ensure stable stock solutions for biological assays?

  • Methodological Answer :

  • Solvent System : Dissolve in DMSO (50 mg/mL, sonicated) for initial stock. For in vivo use, prepare working solutions with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to enhance solubility (≥2.5 mg/mL) .
  • Storage : Store at –80°C (2 years) or –20°C (1 year) to prevent degradation .

Advanced Research Questions

Q. What mechanistic insights exist regarding its coordination chemistry with metal ions?

  • Methodological Answer : The carboxylic acid group facilitates complexation with lanthanides (e.g., Ln(NO₃)₃·6H₂O) and tungsten cyanides (K₄[W(CN)₈]·2H₂O), forming 3D networks with open channels. Use X-ray crystallography and FT-IR to study binding modes .

Q. How does electronic configuration influence reactivity in multicomponent reactions?

  • Methodological Answer : The pyrazine ring’s electron-withdrawing methoxy group directs nucleophilic attacks to the C-3 position. Computational studies (DFT) can predict reactive sites, while substituent effects are tested via Hammett plots or kinetic isotope effects .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

  • Methodological Answer :

  • Challenge : Low plasma concentrations and matrix interference.
  • Solution : Use LC-MS/MS with deuterated internal standards. Validate recovery rates (>85%) and limit of quantification (LOQ < 1 ng/mL) .

Q. How do structural modifications at the 5-position affect pharmacokinetics?

  • Methodological Answer : Compare analogs (e.g., 5-methyl or 5-hydroxy derivatives):

  • Lipophilicity : Measure logP values (e.g., 5-methyl increases logP by ~0.5 vs. methoxy).
  • Metabolic Stability : Assess hepatic microsomal clearance rates. Methyl groups enhance stability, while hydroxy groups increase glucuronidation .

Q. What evidence supports blood-brain barrier (BBB) permeability of its derivatives?

  • Methodological Answer : In rodent models, oral administration of BACE1 inhibitor derivatives (e.g., compound 26) reduced Aβ42 by 85% at 10 mg/kg. Use PET ligands (e.g., ¹¹C-labeled analogs) to quantify BBB penetration .

Q. Data Contradictions and Resolution

  • Synthesis Efficiency : Biocatalytic methods claim higher scalability, while chemical oxidation offers faster synthesis but lower yields. Resolve by comparing space-time yields (g/L/h) and environmental impact (E-factor) .

Properties

IUPAC Name

5-methoxypyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-11-5-3-7-4(2-8-5)6(9)10/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGVOPNUEFTVQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672038
Record name 5-Methoxypyrazine-2-carboxylic acid
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Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40155-42-8
Record name 5-Methoxy-2-pyrazinecarboxylic acid
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Record name 5-Methoxy-2-pyrazinecarboxylic acid
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Record name 5-Methoxypyrazine-2-carboxylic acid
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Record name 5-Methoxypyrazine-2-carboxylic Acid
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Record name 5-METHOXY-2-PYRAZINECARBOXYLIC ACID
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Synthesis routes and methods I

Procedure details

5-Chloropyrazine-2-carboxylic acid (5.0 g, 0.032 mol) was charged to a round-bottom flask equipped with a thermocouple, overhead stirrer and reflux condenser. Methanol (37.5 mL, 0.926 mol) was charged followed by conc. sulfuric acid (0.2 mL, 0.004 mol). The 3-neck flask was equipped with a heating mantle, and then the reaction mixture was heated to ca. 65.0° C. (T internal). The reaction mixture continued to stir at ca. 65.0° C. (T internal) for ca. 4 h. The reaction mixture cooled to ca. 25.8° C. (T internal). Methanol (12 mL, 0.31 mol; EMD; Lot 50197) was charged and the slurry continued to stir at ca. 22.3° C. (T internal) for ca. 15 mins then cooled to ca. 10.0° C. (T internal) under an atmosphere of nitrogen. 25% Sodium methoxide in methanol (1:3, Sodium methoxide:Methanol, 7.7 mL) was charged to flask while temperature remained below 30.0° C. (T internal). The reaction mixture was adjusted to 20.4° C. (T internal). After 30 min., sodium hydroxide (2.0 g, 0.04 mol) and water (37.5 mL, 2.08 mol) were combined to form a solution, and then the solution was charged to the reaction mixture. Water (50.0 mL, 2.78 mol) was charged and then the reaction mixture was heated to 40.0° C. (T internal) for ca. 60 mins. The heating mantle was removed, and then the reaction mixture cooled to ca. 25.4° C. (T internal). 38% aq. HCl Solution (38:62, hydrogen chloride:water, 4.0 mL) was at a rate (ca. 5 min.) such that the temperature remained below 30.0° C. (T internal). The thick slurry was stirred for 1 h at ca. 21.4° C. (T internal), and then filtered over a scintered funnel. The solids were rinsed with water (10.0 mL, 0.555 mol) and dried under vacuum overnight to afford 5-methoxypyrazine-2-carboxylic acid (3.59 g). 1H NMR (500 MHz, DMSO) δ ppm 13.24 (1H, br s), 8.79 (1H, d, J=1.2 Hz), 8.37 (1H, d, J=1.2 Hz), 3.98 (s, 3H); 13C NMR (125 MHz, DMSO) δ ppm 165.36, 161.88, 143.88, 136.82, 135.55, 54.69.
Quantity
5 g
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0.2 mL
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Sodium methoxide
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7.7 mL
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37.5 mL
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12 mL
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Synthesis routes and methods II

Procedure details

The title compound was synthesized as described for Intermediate example I-81 in 53% yield starting from methyl 5-chloropyrazine-2-carboxylate and 3,3,3-trifluoropropan-1-ol. 1 additional equivalent of 3,3,3-trifluoropropan-1-o deprotonated with potassium tert-butoxide was added at 0° C. after stirring 1 h at ambient temperature. Water must have been present because hydrolysis of the ester was performed without adding lithium hydroxide and water. The product was collected by extraction of the acidic water layer with ethyl acetate. The organic layer was dried over magnesium sulfate and concentrated in vacuo to give the title compound in a 74:26 mixture with 5-methoxypyrazine-2-carboxylic acid which was also formed in the reaction; 1H NMR (400 MHz, DMSO-d6) δ ppm 8.81 (s, 1 H), 8.30-8.47 (m, 1 H), 4.62 (t, 2 H), 2.78-2.95 (m, 2 H); MS (ESI) m/z 237[M+H+], m/z 235[M−H];
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3,3,3-trifluoropropan-1-o
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Yield
53%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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